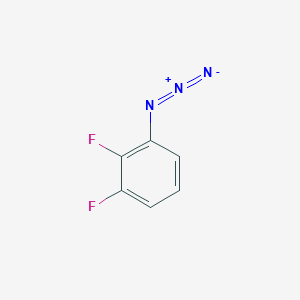

2,3-Difluorophenyl azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluorophenyl azide is a chemical compound that is part of the azides family . Azides are substances containing the N3 group and exist as inorganic salts, organic compounds, organo-metals, or complexes .

Synthesis Analysis

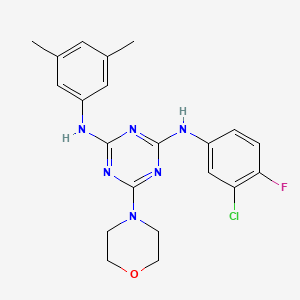

The synthesis of compounds similar to 2,3-Difluorophenyl azide has been reported in the literature. For instance, the compound N-(2,3-Difluorophenyl)-2-fluorobenzamide was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures . Another method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

Chemical Reactions Analysis

Azides, including 2,3-Difluorophenyl azide, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . They have been used in strain-promoted [3+2] cycloaddition (SP-32CA) reactions .

Wissenschaftliche Forschungsanwendungen

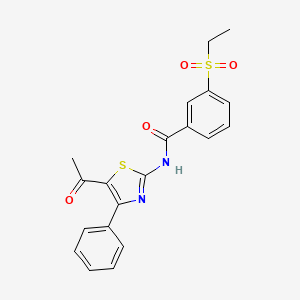

- Application : 2,3-Difluorophenyl azide serves as an azide source in CuAAC reactions, leading to the formation of triazoles. These triazoles find applications in drug discovery, bioconjugation, and materials science .

- Application : 2,3-Difluorophenyl azide acts as a photolabeling reagent. Researchers use it to selectively label biomolecules (e.g., proteins, nucleic acids) in live cells or tissues. The azide group reacts with alkyne-functionalized probes via strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Application : Researchers incorporate 2,3-difluorophenyl azide into drug candidates or molecular probes. The fluorine atoms improve metabolic stability, lipophilicity, and binding affinity .

- Application : 2,3-Difluorophenyl azide can be incorporated into enzyme inhibitors. Upon UV exposure, the azide forms a covalent bond with the active site residues, allowing researchers to identify and study enzyme-substrate interactions .

- Application : Scientists design fluorinated photoaffinity probes by incorporating 2,3-difluorophenyl azide. These probes selectively label protein binding partners, allowing researchers to identify interacting proteins and map protein networks .

Click Chemistry and Triazole Synthesis

Photolabeling and Bioorthogonal Chemistry

Fluorine-Containing Building Block

Photoaffinity Labeling of Enzymes

Fluorinated Photoaffinity Probes for Protein-Protein Interaction Studies

Safety and Hazards

Azides, including 2,3-Difluorophenyl azide, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Zukünftige Richtungen

The synthesis and applications of azides, including 2,3-Difluorophenyl azide, continue to be an area of active research. They have seen applications in organic synthesis and pharmaceuticals, and through biopolymers and biochemistry . Future research directions may include the development of new synthetic strategies and the discovery of new pharmacological properties of these compounds .

Wirkmechanismus

Target of Action

The primary target of 2,3-Difluorophenyl azide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is overexpressed in a variety of cancers, especially breast and ovarian cancers .

Mode of Action

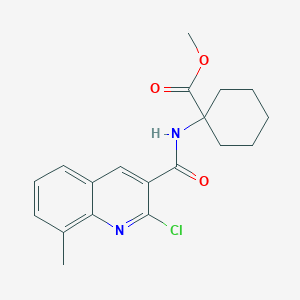

2,3-Difluorophenyl azide interacts with its target, PARP1, by inhibiting its enzymatic activity . This compound shows high selectivity and high potency against the PARP1 enzyme . In the context of azides, they can be used as nucleophiles in S N 2 reactions .

Eigenschaften

IUPAC Name |

1-azido-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNOUJKOFZTVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluorophenyl azide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2778073.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)

![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2778085.png)

![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)